

# Measuring Intracellular Hydrogen Peroxide with Dihydrorhodamine 6G: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dihydrorhodamine 6G** (DHR 6G) is a valuable fluorescent probe for the detection and quantification of intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). As the reduced and non-fluorescent precursor to Rhodamine 6G, DHR 6G readily permeates cell membranes.[1][2] Once inside the cell, it is oxidized by ROS, primarily in the mitochondria, to the highly fluorescent Rhodamine 6G.[1][3] This conversion allows for the sensitive measurement of intracellular H<sub>2</sub>O<sub>2</sub> levels using techniques such as fluorescence microscopy and flow cytometry. These application notes provide detailed protocols for the use of DHR 6G in assessing intracellular H<sub>2</sub>O<sub>2</sub> production, a key biomarker in studies related to oxidative stress, drug toxicity, and cellular signaling.

# **Principle of Detection**

The underlying principle of DHR 6G as an intracellular H<sub>2</sub>O<sub>2</sub> indicator is a two-step process. First, the non-fluorescent DHR 6G is actively taken up by cells. Second, in the presence of H<sub>2</sub>O<sub>2</sub> and peroxidases, DHR 6G is oxidized to Rhodamine 6G, a compound that exhibits strong green fluorescence. The intensity of this fluorescence is directly proportional to the amount of intracellular H<sub>2</sub>O<sub>2</sub>.



Dihydrorhodamine 6G (Non-fluorescent)

Intracellular H2O2 + Peroxidases

Rhodamine 6G (Fluorescent)

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Caption: Oxidation of Dihydrorhodamine 6G to fluorescent Rhodamine 6G.

### **Data Presentation**

The following tables summarize key quantitative parameters for the application of **Dihydrorhodamine 6G** in measuring intracellular hydrogen peroxide.

Table 1: Reagent Preparation and Storage

Reagent	Stock Solution Concentration & Solvent	Storage Conditions	Working Concentration
Dihydrorhodamine 6G	1-10 mM in DMSO or DMF	-20°C or -80°C, protected from light and moisture. Aliquot to avoid freeze-thaw cycles.[3]	1-20 μM in serum-free medium or PBS

Table 2: Experimental Parameters for Different Platforms



Parameter	Fluorescence Microscopy	Flow Cytometry
Cell Type	Adherent or Suspension Cells	Suspension Cells or Trypsinized Adherent Cells
DHR 6G Incubation Time	20-60 minutes	15-30 minutes
Temperature	37°C	37°C
Positive Control	50-200 $\mu$ M H <sub>2</sub> O <sub>2</sub> for 15-30 minutes	50-200 μM H <sub>2</sub> O <sub>2</sub> for 15-30 minutes
Negative Control	Unstimulated cells, cells pre- treated with antioxidants (e.g., N-acetylcysteine)	Unstimulated cells, cells pre- treated with antioxidants (e.g., N-acetylcysteine)
Excitation/Emission (nm)	~528 / ~551	~488 / ~530 (FITC channel)

# **Experimental Protocols**

# Protocol 1: Detection of Intracellular H<sub>2</sub>O<sub>2</sub> by Fluorescence Microscopy

This protocol is suitable for the qualitative and semi-quantitative analysis of intracellular  $H_2O_2$  in adherent or suspension cells.

#### Materials:

- Dihydrorhodamine 6G (DHR 6G)
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS)
- Cell culture medium (serum-free for incubation)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) for positive control
- N-acetylcysteine (NAC) for negative control (optional)



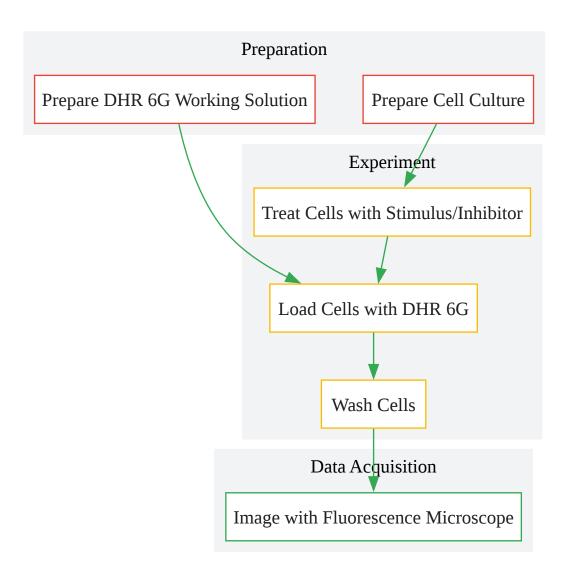
Adherent cells cultured on coverslips or in imaging-compatible plates, or suspension cells

#### Procedure:

- Reagent Preparation:
  - Prepare a 10 mM stock solution of DHR 6G in high-quality, anhydrous DMSO or DMF.
     Store in aliquots at -20°C or -80°C, protected from light.
  - On the day of the experiment, dilute the DHR 6G stock solution to a final working concentration of 5-10 μM in serum-free cell culture medium or PBS.
- Cell Preparation:
  - Adherent Cells: Plate cells on sterile glass coverslips or in imaging-grade multi-well plates and culture until they reach the desired confluency.
  - Suspension Cells: Centrifuge the cell suspension at 300 x g for 5 minutes and resuspend the cell pellet in serum-free medium.
- Experimental Treatment:
  - (Optional) Pre-treat cells with your compound of interest or with a negative control (e.g., 5 mM NAC) for the desired duration.
  - $\circ$  For a positive control, treat a separate group of cells with 100  $\mu$ M H<sub>2</sub>O<sub>2</sub> for 30 minutes prior to or during DHR 6G labeling.
- DHR 6G Loading:
  - Remove the culture medium and wash the cells once with warm PBS.
  - Add the DHR 6G working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
- Washing:



- Remove the DHR 6G solution and wash the cells two to three times with warm PBS or serum-free medium to remove excess probe.
- Imaging:
  - Immediately image the cells using a fluorescence microscope equipped with a filter set appropriate for Rhodamine 6G (Excitation/Emission: ~528 nm / ~551 nm).



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Caption: Workflow for fluorescence microscopy-based H<sub>2</sub>O<sub>2</sub> detection.



# Protocol 2: Quantification of Intracellular H<sub>2</sub>O<sub>2</sub> by Flow Cytometry

This protocol allows for the quantitative analysis of intracellular  $H_2O_2$  in a large population of cells.

#### Materials:

- Dihydrorhodamine 6G (DHR 6G)
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Phosphate-buffered saline (PBS)
- Cell culture medium (serum-free for incubation)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) for positive control
- N-acetylcysteine (NAC) for negative control (optional)
- Suspension cells or adherent cells to be detached
- FACS tubes

#### Procedure:

- Reagent Preparation:
  - Prepare a 10 mM stock solution of DHR 6G in high-quality, anhydrous DMSO or DMF.
     Store in aliquots at -20°C or -80°C, protected from light.
  - $\circ$  On the day of the experiment, dilute the DHR 6G stock solution to a final working concentration of 5-10  $\mu$ M in serum-free cell culture medium or PBS.
- · Cell Preparation:
  - Harvest cells and adjust the cell density to 1 x 10<sup>6</sup> cells/mL in pre-warmed serum-free medium.

# Methodological & Application





 For adherent cells, gently detach them using trypsin-EDTA, wash with complete medium to neutralize trypsin, and then resuspend in serum-free medium.

#### Experimental Treatment:

- Aliquot 500 μL of the cell suspension into FACS tubes.
- (Optional) Add your compound of interest or a negative control (e.g., 5 mM NAC) and incubate for the desired time.
- For a positive control, add 100 μM H<sub>2</sub>O<sub>2</sub> to a separate tube.

#### • DHR 6G Loading:

 Add the DHR 6G working solution to each tube and incubate for 20-30 minutes at 37°C in the dark.

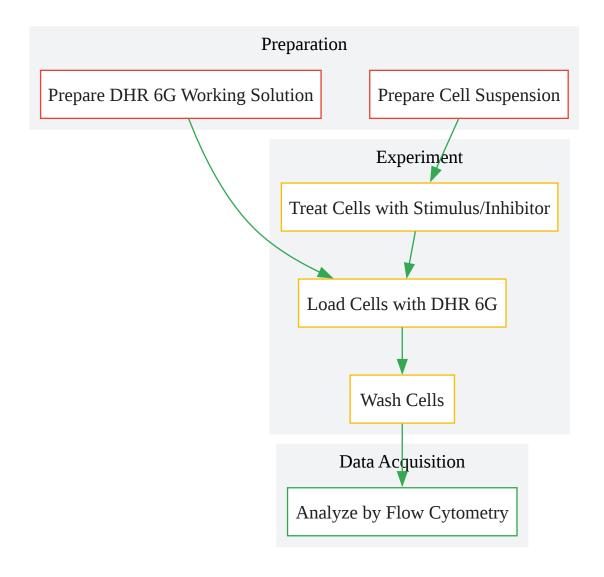
#### · Washing:

- Centrifuge the cells at 300 x g for 5 minutes at 4°C.
- $\circ$  Discard the supernatant and resuspend the cell pellet in 500  $\mu$ L of cold PBS.
- Repeat the wash step.

#### Flow Cytometry Analysis:

- Analyze the cells on a flow cytometer using a 488 nm excitation laser and detecting the emission in the FITC channel (~530 nm).
- Record the mean fluorescence intensity (MFI) for each sample.





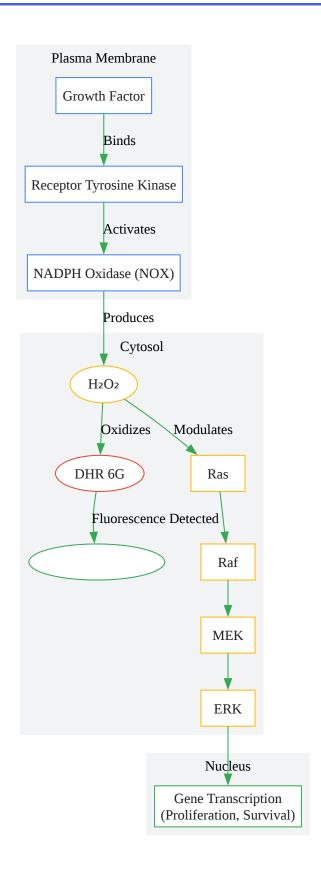
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Caption: Workflow for flow cytometry-based H<sub>2</sub>O<sub>2</sub> quantification.

# **Signaling Pathway Visualization**

DHR 6G can be employed to investigate the role of  $H_2O_2$  in various signaling pathways. For instance, the activation of receptor tyrosine kinases (RTKs) by growth factors can lead to the production of intracellular  $H_2O_2$  by NADPH oxidases (NOX), which in turn can modulate downstream signaling cascades like the MAPK/ERK pathway.





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Caption: H<sub>2</sub>O<sub>2</sub> production in growth factor signaling measured by DHR 6G.



# **Concluding Remarks**

Dihydrorhodamine 6G is a reliable and sensitive tool for the measurement of intracellular hydrogen peroxide. The protocols provided herein offer a starting point for researchers to tailor the assay to their specific cell types and experimental questions. Careful optimization of probe concentration and incubation time is recommended for each new experimental system to ensure accurate and reproducible results. The comparison of DHR 6G with other ROS probes like DHR 123 suggests that while DHR 6G is effective, DHR 123 may offer superior fluorescence intensity in some cell types. Therefore, the choice of probe may depend on the specific application and the required sensitivity.

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